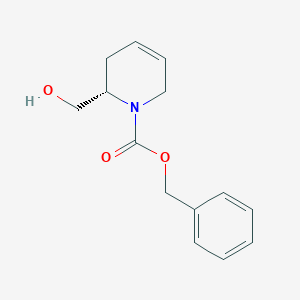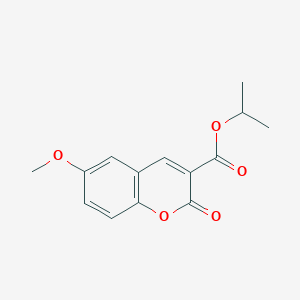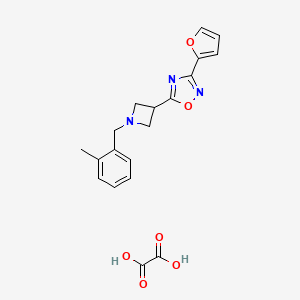![molecular formula C16H19NO4 B2722265 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate CAS No. 1803567-46-5](/img/structure/B2722265.png)
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate is a complex organic compound characterized by its bicyclic structure. This compound is part of the azabicyclo[3.1.1]heptane family, which is known for its unique three-dimensional framework that can mimic the properties of other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is advantageous due to its scalability and efficiency. Another approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci reaction .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the synthetic routes mentioned above. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: Known for its use as a morpholine isostere.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical analogs of piperidine.
Uniqueness
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique physicochemical properties. This makes it particularly useful in drug design and other applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
3-O-benzyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)14-12-7-13(14)9-17(8-12)16(19)21-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWXSUOUGRPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)
![methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B2722183.png)
![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2722186.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)
![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2722202.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2722203.png)


